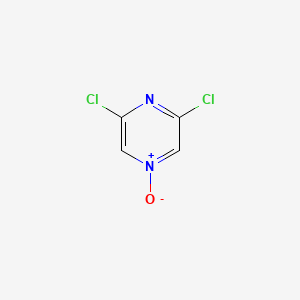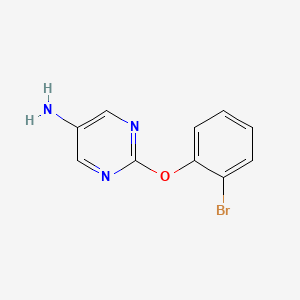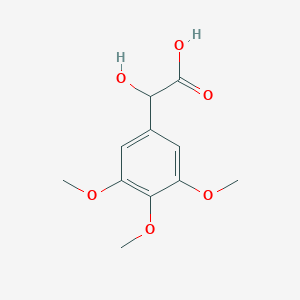
3,5-dichloropyrazin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloropyrazin-1-ium-1-olate is a heterocyclic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 6, and an oxide group at position 4. This compound is of significant interest due to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, alkyl halides under basic conditions
Major Products Formed
Oxidation: Di-N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase pathways.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and resins .
Mecanismo De Acción
The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,6-Dichloropyrimidine: Contains a pyrimidine ring.
2,6-Dichloropyrazine: The parent compound without the oxide group
Uniqueness
3,5-dichloropyrazin-1-ium-1-olate is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .
Propiedades
Fórmula molecular |
C4H2Cl2N2O |
|---|---|
Peso molecular |
164.97 g/mol |
Nombre IUPAC |
3,5-dichloro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H |
Clave InChI |
QSROXGLQWDHTHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=[N+]1[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]guanidine](/img/structure/B8669837.png)



![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)
![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B8669887.png)




![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pentanedioic acid](/img/structure/B8669931.png)
